1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
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Overview
Description
1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a urea moiety linked to a dimethoxyphenyl group and a pyrimidinyl ethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,4-dimethoxybenzaldehyde, undergoes a reaction with an appropriate amine to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced to form the 2,4-dimethoxyphenylamine.
Urea Formation: The 2,4-dimethoxyphenylamine reacts with an isocyanate to form the urea derivative.
Pyrimidinyl Ethyl Group Addition: The final step involves the reaction of the urea derivative with 4-ethyl-6-oxopyrimidine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dimethoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea: Similar structure but with a methyl group instead of an ethyl group.
1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)propyl)urea: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Its unique structural features suggest potential applications in medicinal chemistry, particularly in targeting various biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C17H22N4O4, with a molecular weight of 346.4 g/mol. The structure includes a dimethoxyphenyl group and a pyrimidine derivative, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C17H22N4O4 |
Molecular Weight | 346.4 g/mol |
IUPAC Name | This compound |
CAS Number | 1396866-52-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an enzyme inhibitor or receptor modulator, affecting various signaling pathways. The presence of the pyrimidine ring suggests potential interactions with nucleic acid structures or enzymes involved in nucleotide metabolism.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Preliminary studies have shown that related urea derivatives can inhibit the growth of various tumor cell lines. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against breast cancer and leukemia cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : Research has highlighted the potential for these compounds to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
Several studies have investigated the biological activities of urea derivatives similar to this compound:
Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of urea derivatives for their antitumor properties. The results indicated that specific modifications to the urea structure significantly enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development in oncology .
Study 2: Antimicrobial Properties
In another investigation, researchers tested several urea derivatives against common pathogenic bacteria using the disc diffusion method. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .
Study 3: Anti-inflammatory Mechanism
A pharmacological study assessed the anti-inflammatory effects of related compounds in animal models of inflammation. The findings revealed that these compounds could significantly reduce edema and inflammatory markers, supporting their use in treating inflammatory diseases .
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-4-12-9-16(22)21(11-19-12)8-7-18-17(23)20-14-6-5-13(24-2)10-15(14)25-3/h5-6,9-11H,4,7-8H2,1-3H3,(H2,18,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWYCZWTGNZPKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CCNC(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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